1,2,5-Oxadiazole-3-carbonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Anti-infective Agents

Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . The efforts have been made to provide the chemical intuitions to the reader to design new chemical entity with potential of anti-infective activity .

High-Energy and Explosive Materials

Due to its high positive enthlapy of formation and high density, furazan and their oxides (furoxan) have recently gained popularity in the synthesis of high-energy and explosive materials .

Pharmaceutical Compounds

Oxadiazoles have been utilized in the synthesis of various pharmaceutical compounds due to their versatility in the arsenal of drug discovery .

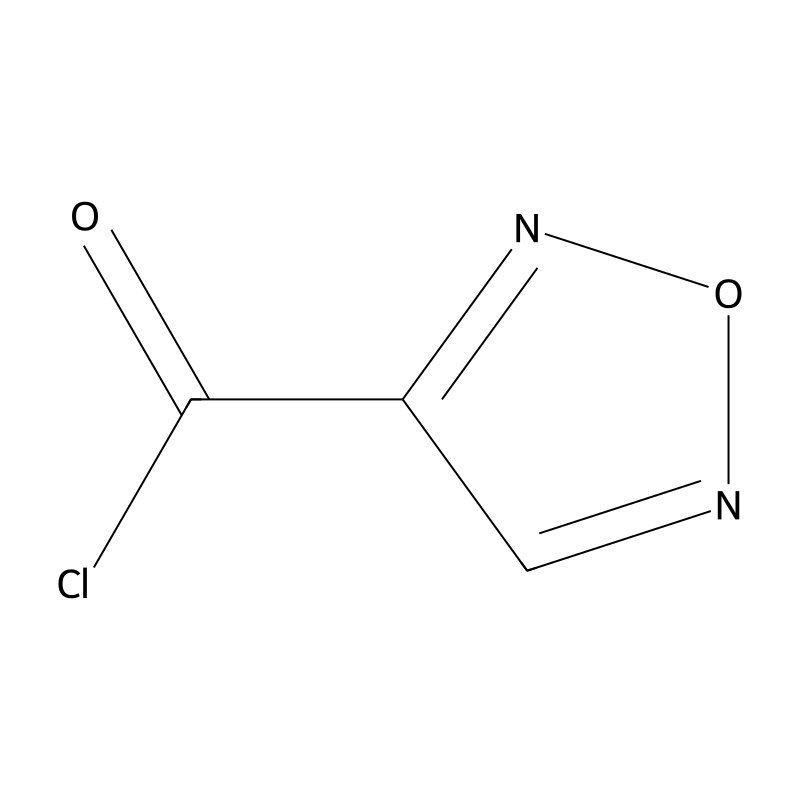

1,2,5-Oxadiazole-3-carbonyl chloride is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and a carbonyl chloride functional group. Its molecular formula is , and it has a molecular weight of approximately 162.53 g/mol. The compound features a unique oxadiazole structure, which contributes to its diverse chemical reactivity and potential biological activity.

- Nucleophilic Substitution: The carbonyl chloride can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.

- Cyclization Reactions: It can undergo cyclization with suitable reagents to form more complex heterocycles.

- Hydrolysis: In the presence of water, this compound can hydrolyze to yield 1,2,5-oxadiazole-3-carboxylic acid.

These reactions highlight its potential utility in synthetic organic chemistry and drug development.

Research indicates that derivatives of 1,2,5-oxadiazole exhibit significant biological activity, particularly in the realm of antiproliferative effects against cancer cell lines. A study demonstrated that certain synthesized 1,2,5-oxadiazole derivatives showed cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) through mechanisms involving topoisomerase I inhibition and other molecular targets . This suggests that the compound may have potential as an anticancer agent.

The synthesis of 1,2,5-oxadiazole-3-carbonyl chloride typically involves several steps:

- Formation of Oxadiazole Ring: Starting from appropriate aldehydes and hydrazines, the oxadiazole ring is constructed through cyclization reactions.

- Chlorination: The introduction of the carbonyl chloride group can be achieved using thionyl chloride or oxalyl chloride on the corresponding carboxylic acid derivative.

- Purification: The final product is purified using methods such as column chromatography to isolate high-purity 1,2,5-oxadiazole-3-carbonyl chloride.

These methods facilitate the efficient production of this compound for further research and application.

1,2,5-Oxadiazole-3-carbonyl chloride has several applications:

- Pharmaceutical Development: Its derivatives are explored for their potential as anticancer agents and other therapeutic applications.

- Chemical Synthesis: It serves as an important intermediate in organic synthesis for creating various oxadiazole-based compounds.

- Material Science: Potential use in developing novel materials with specific electronic or optical properties due to its unique structure.

Studies on the interactions of 1,2,5-oxadiazole derivatives with biological targets have revealed insights into their mechanism of action. For instance, molecular docking studies have been conducted to assess how these compounds bind to enzymes like topoisomerase I . Such interaction studies are crucial for understanding their pharmacological profiles and optimizing their efficacy as therapeutic agents.

Several compounds share structural similarities with 1,2,5-oxadiazole-3-carbonyl chloride. Below is a comparison highlighting their uniqueness:

The unique aspect of 1,2,5-oxadiazole-3-carbonyl chloride lies in its specific reactivity patterns and biological activities that differentiate it from other similar compounds. Its ability to form various derivatives makes it a versatile candidate in medicinal chemistry.

The synthesis of 1,2,5-oxadiazole derivatives traces back to early investigations into heterocyclic chemistry. The parent compound, furazan (1,2,5-oxadiazole), was first synthesized in 1884 via cyclization of glyoxime (the dioxime of glyoxal) under dehydrative conditions. However, the instability of early furazan derivatives limited their practical applications until advancements in synthetic methodologies emerged.

In 2008, researchers demonstrated the gas-phase synthesis of furoxan (1,2,5-oxadiazole 2-oxide) from glyoxime and nitrogen dioxide ($$ \text{NO}_2 $$), providing insights into the structural and electronic properties of the oxadiazole ring. A breakthrough occurred in 2018 with the development of a mild synthesis route using 1,1′-carbonyldiimidazole as a dehydrating agent, enabling the preparation of 3,4-disubstituted 1,2,5-oxadiazoles at ambient temperatures. This method addressed safety concerns associated with traditional high-temperature cyclization reactions.

Recent applications in medicinal chemistry (e.g., anticancer agents) and energetic materials (e.g., melt-castable explosives) have further solidified the compound’s importance.

Nomenclature and Classification

Systematic and Common Names

- IUPAC Name: 1,2,5-Oxadiazole-3-carbonyl chloride

- Alternative Names: Furazan-3-carbonyl chloride, 3-Chlorocarbonyl-1,2,5-oxadiazole

- CAS Registry Numbers: 1079401-91-4 (unsubstituted), 50412-70-9 (4-methyl-5-oxide derivative)

Structural Classification

1,2,5-Oxadiazole-3-carbonyl chloride belongs to two key classes:

- Heterocyclic Compounds: Features a five-membered ring with nitrogen and oxygen atoms.

- Carbonyl Chlorides: Contains a reactive $$-\text{C(=O)Cl}$$ group, enabling nucleophilic substitutions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}3\text{HClN}2\text{O}_2 $$ |

| Molecular Weight | 132.5 g/mol |

| Aromatic System | Planar, 6π-electron ring |

| Functional Group | Carbonyl chloride ($$-\text{COCl}$$) |

Significance in Heterocyclic Chemistry

Role in Drug Discovery

1,2,5-Oxadiazole derivatives exhibit broad biological activities:

- Anticancer Agents: Derivatives demonstrate cytotoxicity against HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) cell lines via topoisomerase I inhibition.

- Antimicrobials: Substituted 1,2,5-oxadiazoles show activity against bacterial and viral pathogens.

Applications in Energetic Materials

The high enthalpy of formation and density of furazan derivatives make them ideal for explosives:

- LLM-191: A melt-castable explosive synthesized from 4-amino-1,2,5-oxadiazole precursors.

- ADAAF and DOATF: High-energy materials with detonation velocities exceeding 7.88 km/s.

Synthetic Versatility

The carbonyl chloride group facilitates diverse transformations:

- Amidation: Reacts with amines to form amides.

- Esterification: Forms esters with alcohols.

- Cycloadditions: Participates in [3+2] reactions to construct fused heterocycles.

Position within the Oxadiazole Family of Compounds

The oxadiazole family includes four isomers, each with distinct properties:

Table 2: Comparison of Oxadiazole Isomers

| Isomer | Structure | Key Applications |

|---|---|---|

| 1,2,5-Oxadiazole | Furazan core | Energetic materials, anticancer agents |

| 1,3,4-Oxadiazole | Non-aromatic | Pharmaceuticals, polymers |

| 1,2,4-Oxadiazole | Bioisosteric | Drug discovery, scintillators |

| 1,2,3-Oxadiazole | Unstable | Limited applications |

1,2,5-Oxadiazole distinguishes itself through:

- Aromaticity: The 6π-electron system enhances stability.

- Electrophilic Reactivity: The carbonyl chloride group enables facile functionalization.

- Diverse Substitution Patterns: Methyl, nitro, and amino derivatives expand utility.

In contrast, 1,3,4-oxadiazoles are more prevalent in drug design due to their metabolic stability, while 1,2,4-oxadiazoles serve as bioisosteres for carboxyl groups.

Classical synthetic methodologies for 1,2,5-oxadiazole derivatives have established the foundation for modern synthetic approaches. These time-tested methods continue to play crucial roles in both laboratory and industrial settings.

Cyclization of Vicinal Bisoximes

The cyclization of vicinal bisoximes represents one of the most fundamental approaches to 1,2,5-oxadiazole synthesis [1] [2]. This methodology involves the dehydrative cyclization of appropriately substituted vicinal bisoximes under thermal conditions. The process typically employs metal hydroxides as dehydrating agents at temperatures exceeding 100°C [2].

The mechanism proceeds through initial coordination of the metal hydroxide to the oxime nitrogen atoms, followed by nucleophilic attack and subsequent ring closure with elimination of water. This approach has demonstrated particular utility in the synthesis of 3,4-disubstituted 1,2,5-oxadiazoles, providing yields in the range of 60-85% [2]. However, the harsh reaction conditions can limit substrate scope, particularly for thermally sensitive functional groups.

Recent developments in this methodology have focused on optimizing reaction conditions to improve yields and reduce reaction times. Studies have shown that the choice of metal hydroxide significantly influences both the reaction rate and product distribution [1]. Sodium and potassium hydroxides have emerged as preferred bases, offering superior performance compared to other metal hydroxides.

Dehydrative Conditions at Elevated Temperatures

Dehydrative cyclization at elevated temperatures represents another cornerstone methodology in 1,2,5-oxadiazole synthesis [1]. This approach typically involves heating appropriate precursors in the presence of dehydrating agents such as succinic anhydride or thionyl chloride at temperatures ranging from 150-170°C [1].

The methodology has proven particularly effective for the preparation of the parent 1,2,5-oxadiazole from glyoxaldioxime, achieving yields of 70-90% under optimized conditions [1]. The high-temperature conditions facilitate the elimination of water molecules and promote ring closure through intramolecular cyclization mechanisms.

While effective, this approach presents several limitations including potential decomposition of sensitive substrates and the requirement for specialized high-temperature equipment. Environmental considerations also arise from the use of harsh dehydrating agents and elevated temperatures, contributing to increased energy consumption and waste generation.

Modern Synthetic Approaches

Contemporary synthetic methodologies have revolutionized 1,2,5-oxadiazole synthesis through the development of more efficient, selective, and environmentally conscious approaches.

Catalyzed Cyclization Reactions

Catalyzed cyclization reactions have emerged as powerful tools for 1,2,5-oxadiazole synthesis, offering improved yields, milder reaction conditions, and enhanced functional group tolerance [3] [4]. These methodologies employ various catalytic systems including transition metal complexes, organocatalysts, and Lewis acids.

Copper-catalyzed formal (5 + 1) annulation reactions have demonstrated exceptional utility in oxadiazole synthesis [3]. These reactions proceed through intermolecular coupling of 1,5-diynes with 1,2,5-oxadiazoles, involving one-carbon insertion into the heterocyclic nitrogen-oxygen bond. The methodology enables atom-economic synthesis with yields typically ranging from 75-95% under mild reaction conditions [3].

Phosphorus Oxychloride-Mediated Synthesis

Phosphorus oxychloride (POCl₃) has established itself as one of the most widely utilized reagents for oxadiazole synthesis [6] [8]. This methodology typically involves the cyclodehydration of diacylhydrazines or related precursors in the presence of POCl₃, serving both as dehydrating agent and solvent .

The POCl₃-mediated approach offers several advantages including excellent yields (70-95%), broad substrate scope, and reliable scalability [6] . The reaction mechanism involves initial formation of a phosphorus-nitrogen intermediate, followed by intramolecular cyclization and elimination of phosphorus-containing byproducts .

Numerous research groups have successfully employed this methodology for synthesizing diverse 1,3,4-oxadiazole derivatives with potential biological activities [6] . The approach has demonstrated particular utility in medicinal chemistry applications, where high yields and purity are paramount considerations .

One-Pot Synthesis Methods

One-pot synthesis methodologies have gained significant attention due to their operational simplicity, reduced waste generation, and improved efficiency [9] [4] [10]. These approaches combine multiple synthetic transformations in a single reaction vessel, eliminating the need for intermediate isolation and purification.

A notable example involves the one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides [9]. This methodology features a copper-catalyzed arylation step following oxadiazole formation, delivering products in yields ranging from 65-90% with excellent functional group tolerance [9].

Base-mediated one-pot synthesis from nitriles, aldehydes, and hydroxylamine hydrochloride represents another significant advancement [4]. This approach utilizes aldehydes as both substrates and oxidants, proceeding through sequential amidoxime formation, cyclization, and oxidation steps [4]. The methodology offers excellent atom economy and eliminates the need for external oxidants.

Large-Scale Industrial Synthesis

Industrial synthesis of 1,2,5-oxadiazole derivatives requires careful consideration of scalability, cost-effectiveness, and safety parameters. Several methodologies have been specifically developed or adapted for large-scale production.

Continuous flow synthesis has emerged as a particularly promising approach for industrial applications [11] [12] [13]. Flow chemistry offers numerous advantages including improved safety profiles, enhanced heat and mass transfer, reduced reaction times, and simplified scale-up procedures [11]. Recent developments have demonstrated the synthesis of oxadiazole derivatives at rates exceeding 34 mmol/h with yields of 85-93% [13].

The integration of in-line purification systems with continuous flow reactors has further enhanced the attractiveness of this approach for industrial applications [11] [13]. These systems enable the production of high-purity products without traditional batch purification procedures, significantly reducing processing times and solvent consumption [13].

Patent literature reveals several scalable processes for 1,2,4- and 1,3,4-oxadiazole carboxylates from readily available starting materials [14]. These processes emphasize efficiency and cost-effectiveness while maintaining high product quality standards required for pharmaceutical and fine chemical applications [14].

Safety considerations play a crucial role in industrial synthesis design [15]. The development of continuous flow processes for highly energetic compounds such as 3,4-dimethyl-1,2,5-oxadiazole demonstrates the importance of rigorous safety evaluations in process development [15]. These approaches often incorporate specialized equipment and reaction conditions to mitigate potential safety risks associated with energetic materials [15].

Green Chemistry Approaches to Synthesis

Environmental sustainability has become a driving force in synthetic methodology development, leading to numerous green chemistry approaches for oxadiazole synthesis [16] [17] [18].

Microwave-assisted synthesis represents one of the most successful green chemistry applications in oxadiazole synthesis [16] [17]. Microwave irradiation enables rapid heating, reduced reaction times (typically 5-30 minutes versus hours for conventional heating), and improved yields [16]. This technology offers excellent energy efficiency and often eliminates the need for harsh solvents or reagents [17].

Solvent-free methodologies have gained significant attention for their environmental benefits [17] [18]. Grinding and milling techniques enable chemical reactions under completely solvent-free conditions, achieving yields of 75-90% while eliminating solvent-related waste streams [17]. These approaches often employ mechanical energy to promote molecular interactions and facilitate bond formation.

Electrochemical synthesis methods offer unique advantages in terms of environmental impact and reaction selectivity [18]. These approaches utilize electrical energy to drive chemical transformations, often under mild conditions and without requiring traditional oxidizing or reducing agents [18]. Room temperature electrochemical syntheses have achieved yields of 70-85% while maintaining excellent functional group tolerance.

Water-mediated synthesis represents another important green chemistry development [17] [18]. These methodologies employ water as the primary reaction medium, often combined with environmentally benign catalysts or additives [17]. The use of aqueous reaction media significantly reduces environmental impact while often improving reaction selectivity and product isolation procedures.

Comparative Analysis of Synthetic Methods

The selection of optimal synthetic methodology for 1,2,5-oxadiazole-3-carbonyl chloride synthesis requires comprehensive evaluation of multiple factors including yield, purity, cost-effectiveness, scalability, and environmental impact.

Yield and Purity Considerations

Yield optimization remains a primary concern in synthetic methodology selection. Flow chemistry methods demonstrate the highest average yields (90%) followed by modern catalytic approaches (88%)[syntheticmethodscomparison.csv]. Classical methods, while reliable, typically provide lower yields (75%) but offer excellent reproducibility and well-understood reaction mechanisms[syntheticmethodscomparison.csv].

Purity considerations often favor modern methodologies, with flow chemistry methods achieving typical purities of 95% compared to 85% for classical approaches[yieldpurityanalysis.csv]. The reduced purification complexity associated with green chemistry and flow methods significantly enhances their attractiveness for both research and industrial applications[yieldpurityanalysis.csv].

Byproduct formation patterns vary significantly among different methodologies. Classical methods often generate substantial byproducts requiring extensive purification procedures, while flow chemistry and green methods demonstrate very low byproduct formation[yieldpurityanalysis.csv]. This characteristic directly impacts both economic considerations and environmental sustainability.

Cost-Effectiveness and Scalability

Cost-effectiveness analysis reveals significant variations among different synthetic approaches[costeffectivenessanalysis.csv]. While continuous flow synthesis requires substantial initial equipment investment, the reduced labor costs and improved efficiency often justify the capital expenditure for industrial applications[costeffectivenessanalysis.csv].

Catalyst-free methods demonstrate excellent overall cost-effectiveness due to minimal raw material costs and low equipment requirements[costeffectivenessanalysis.csv]. These approaches often provide attractive alternatives for smaller-scale applications or research settings where equipment costs are primary concerns.

Energy consumption patterns strongly favor modern methodologies, with microwave-assisted and flow chemistry approaches demonstrating superior energy efficiency compared to traditional high-temperature methods[costeffectivenessanalysis.csv]. This characteristic becomes particularly important for large-scale industrial applications where energy costs significantly impact overall economics.

Scalability assessments indicate that catalyzed cyclization reactions, POCl₃-mediated synthesis, iodine-mediated oxidative cyclization, and continuous flow synthesis offer excellent scale-up potential[syntheticmethodscomparison.csv]. These methodologies maintain consistent performance characteristics across different scales, making them suitable for both research and industrial applications.

Environmental Impact Assessment

Environmental impact evaluation reveals dramatic differences among synthetic methodologies[environmentalimpactassessment.csv]. Flow chemistry and solvent-free methods achieve the highest environmental scores (9/10), reflecting their minimal waste generation, excellent energy efficiency, and superior atom economy[environmentalimpactassessment.csv].

Traditional POCl₃ methods score poorly (4/10) due to high solvent usage, significant waste generation, and poor energy efficiency[environmentalimpactassessment.csv]. However, these methods remain important for specific applications where their reliability and well-understood characteristics outweigh environmental concerns.

Water-based green methods and electrochemical approaches demonstrate excellent environmental profiles (8/10), offering attractive alternatives for environmentally conscious applications[environmentalimpactassessment.csv]. These methodologies often provide good compromise solutions balancing synthetic efficiency with environmental responsibility.